molecular formula C16H15N5OS B2931195 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine CAS No. 2380069-78-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine

Cat. No.: B2931195
CAS No.: 2380069-78-1
M. Wt: 325.39
InChI Key: JLLLWIDPAJIGNF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine is a purine derivative with a unique substitution pattern. The purine core is substituted at the N-9 position with a methyl group and at the C-6 position with a branched ethyl chain bearing both furan-2-yl and thiophen-3-yl moieties. This dual heterocyclic substitution (furan and thiophene) distinguishes it from simpler purine analogs and may confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-9-methylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-21-10-20-14-15(18-9-19-16(14)21)17-7-12(11-4-6-23-8-11)13-3-2-5-22-13/h2-6,8-10,12H,7H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLLWIDPAJIGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is the condensation of furan and thiophene derivatives with purine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine derivatives are extensively studied for their biological activities, particularly as kinase or protease inhibitors. Below is a comparative analysis of structurally and functionally related compounds.

Structural Analogues with Heterocyclic Substitutions

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features/Biological Activity Reference
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-9-methyl-9H-purin-6-amine C-6: 2-(furan-2-yl)-2-(thiophen-3-yl)ethyl; N-9: methyl ~315 (calculated) Dual heterocyclic substituents; potential for enhanced target binding due to sulfur (thiophene) and oxygen (furan) electronegativity differences
N-[(furan-2-yl)methyl]-7H-purin-6-amine C-6: furan-2-ylmethyl 215.22 Simplified furan substitution; lacks thiophene and ethyl bridge; moderate solubility
6-(3-chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile (35) C-6: 3-chlorophenylamino; N-9: ethyl 299.0 Chlorophenyl group enhances hydrophobicity; cyano group at C-2 improves metabolic stability
AMG319 (PI3Kδ inhibitor) Quinolinylpurine scaffold 371.39 Quinoline moiety broadens aromatic interactions; IC₅₀ = 16 nM in human whole blood assays

Substituent Effects on Activity and Physicochemical Properties

  • Thiophene vs. Furan : Thiophene’s sulfur atom increases lipophilicity and may enhance binding to cysteine-rich targets (e.g., kinases) through hydrophobic or π-π interactions. Furan’s oxygen atom improves solubility but reduces metabolic stability compared to thiophene .
  • This contrasts with rigid analogs like 6-((triisopropylsilyl)ethynyl)-N-phenyl-9H-purin-2-amine (), where the ethynyl group restricts rotation .
  • N-9 Substitution : Methyl at N-9 (target compound) reduces steric hindrance compared to bulkier groups like tert-butyl () or tetrahydro-2H-pyran-2-yl (), which may hinder membrane permeability .

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